Sec-butanol-D9
Overview
Description
Sec-butanol-D9, also known as sec-butanol, is an organic compound with the formula C4H10O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is chiral and can exist as two enantiomers: ®-(-)-butan-2-ol and (S)-(+)-butan-2-ol . It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers. This compound is a flammable, colorless liquid that is soluble in water and miscible with organic solvents .
Mechanism of Action
Target of Action
It is known to interact with various enzymes and proteins within the body, similar to its non-deuterated counterpart, butan-2-ol .
Mode of Action
The mode of action of SEC-BUTANOL-D9 involves several steps. Initially, the alcohol is protonated by an acid catalyst. The protonated alcohol then loses a water molecule to form a carbocation. Finally, the carbocation loses a hydrogen ion, forming a double bond . This process is part of the dehydration of Butan-2-ol .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and involve multiple steps. One of the key pathways is the dehydration of Butan-2-ol, which results in the formation of different alkenes . Another pathway involves the conversion of bioethanol to butanol using Guerbet chemistry .
Biochemical Analysis
Biochemical Properties
It is known that Butan-2-ol can be oxidized by NAD+, catalyzed by yeast alcohol dehydrogenase . This suggests that (~2~H_9_)Butan-2-ol may interact with similar enzymes and proteins in biochemical reactions. The nature of these interactions would likely involve the transfer of hydrogen ions, given the compound’s status as an alcohol .
Molecular Mechanism
It is known that the compound can undergo dehydration to form alkenes . This process involves the loss of a water molecule and the formation of a double bond .
Temporal Effects in Laboratory Settings
It is known that Butan-2-ol has a boiling point of 96.6±3.0 °C at 760 mmHg , suggesting that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
Butan-2-ol is known to be metabolized in the body, with one of the main metabolic pathways being oxidation by NAD+, catalyzed by yeast alcohol dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sec-butanol-D9 can be synthesized through several methods:
Hydration of Butenes: Industrially, this compound is produced by the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst.
Grignard Reaction: In the laboratory, it can be prepared by reacting ethylmagnesium bromide with acetaldehyde in dried diethyl ether or tetrahydrofuran.
Reduction of Butanone: Another method involves the reduction of butanone (methyl ethyl ketone) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chemical Reactions Analysis
Types of Reactions
Sec-butanol-D9 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, K2Cr2O7
Dehydration: Sulfuric acid (H2SO4)
Substitution: Hydrogen bromide (HBr)
Major Products
Oxidation: 2-Butanone (methyl ethyl ketone)
Dehydration: But-1-ene, cis-but-2-ene, trans-but-2-ene
Substitution: 2-Bromobutane
Scientific Research Applications
Sec-butanol-D9 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the extraction of biological samples and as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: This compound is used in the manufacture of perfumes, artificial flavors, and cleaning agents.
Comparison with Similar Compounds
Sec-butanol-D9 can be compared with other similar compounds, such as:
1-Butanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
Isobutanol: A branched-chain alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.
tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.
Uniqueness
This compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-CBZKUFJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745843 | |
Record name | (~2~H_9_)Butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-22-9 | |
Record name | (~2~H_9_)Butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-22-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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